molecular formula C22H26N4O2 B263872 2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(4,7,7-trimethyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)acetamide

2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(4,7,7-trimethyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)acetamide

Cat. No. B263872
M. Wt: 378.5 g/mol
InChI Key: AVOAHVSWPURMFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(4,7,7-trimethyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)acetamide is a chemical compound that has been the focus of scientific research due to its potential applications in medicine. This compound is commonly referred to as DTQ and is known to have a range of biochemical and physiological effects.

Mechanism of Action

DTQ works by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been found to interact with certain receptors in the brain, which may be responsible for its antipsychotic effects.
Biochemical and Physiological Effects:
DTQ has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in these cells. DTQ has also been found to have antipsychotic effects, which may be due to its interaction with certain receptors in the brain.

Advantages and Limitations for Lab Experiments

DTQ has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its anticancer and antipsychotic properties make it a promising compound for further investigation. However, DTQ also has some limitations. Its mechanism of action is not fully understood, and more research is needed to determine its safety and efficacy in humans.

Future Directions

There are several future directions for research on DTQ. One area of focus is the development of DTQ derivatives that may have improved anticancer and antipsychotic properties. Another area of research is the investigation of DTQ's potential use in combination with other drugs for cancer treatment. Additionally, more research is needed to determine the safety and efficacy of DTQ in humans, which may require clinical trials.

Synthesis Methods

The synthesis method of DTQ involves the reaction of 2-(1H-isoquinolin-3-yl)ethan-1-amine with 2-(4,7,7-trimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)acetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified using column chromatography to obtain the final product, DTQ.

Scientific Research Applications

DTQ has been the focus of scientific research due to its potential applications in medicine. It has been found to have anticancer properties and has been shown to inhibit the growth of various cancer cells. DTQ has also been investigated for its potential use as an antipsychotic agent and has shown promising results in animal models.

properties

Molecular Formula

C22H26N4O2

Molecular Weight

378.5 g/mol

IUPAC Name

2-(3,4-dihydro-1H-isoquinolin-2-yl)-N-(4,7,7-trimethyl-5-oxo-6,8-dihydroquinazolin-2-yl)acetamide

InChI

InChI=1S/C22H26N4O2/c1-14-20-17(10-22(2,3)11-18(20)27)24-21(23-14)25-19(28)13-26-9-8-15-6-4-5-7-16(15)12-26/h4-7H,8-13H2,1-3H3,(H,23,24,25,28)

InChI Key

AVOAHVSWPURMFF-UHFFFAOYSA-N

SMILES

CC1=NC(=NC2=C1C(=O)CC(C2)(C)C)NC(=O)CN3CCC4=CC=CC=C4C3

Canonical SMILES

CC1=C2C(=NC(=N1)NC(=O)CN3CCC4=CC=CC=C4C3)CC(CC2=O)(C)C

Origin of Product

United States

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